REACTION_CXSMILES
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[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][N:6]=[C:5]2O.O=P(Cl)(Cl)[Cl:15]>>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][N:6]=[C:5]2[Cl:15]
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Name
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|
Quantity
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1 g
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Type
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reactant
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Smiles
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BrC=1C=C2C(=NC=NC2=CC1)O
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Name
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Quantity
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10 mL
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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110 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The solution was cooled to room temperature
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Type
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ADDITION
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Details
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poured onto ice (200 g.) The solution
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Type
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EXTRACTION
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Details
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was extracted with DCM (300 mL)
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Type
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WASH
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Details
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washed with water (200 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over Na2SO4
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Name
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Type
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product
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Smiles
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BrC=1C=C2C(=NC=NC2=CC1)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |